

Bz-rC phosphoramidite CAS number and molecular weight.

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Compound of Interest

Compound Name: Bz-rC Phosphoramidite

Cat. No.: B049887

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In-Depth Technical Guide to Bz-rC Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-dimethoxytrityl-cytidine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite, commonly known as **Bz-rC phosphoramidite**. It is a critical building block in the chemical synthesis of RNA, enabling the production of oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.

Core Properties of Bz-rC Phosphoramidite

Bz-rC phosphoramidite is a specialized chemical reagent essential for the automated solid-phase synthesis of RNA. The key protecting groups, Dimethoxytrityl (DMT) on the 5'-hydroxyl, tert-butyldimethylsilyl (TBDMS) on the 2'-hydroxyl, and Benzoyl (Bz) on the exocyclic amine of cytidine, ensure the specific and controlled formation of phosphodiester bonds during oligonucleotide synthesis.

Property	Value	Reference
CAS Number	118380-84-0	[1]
Molecular Weight	964.2 g/mol	[1]
Molecular Formula	C52H66N5O9PSi	[1]
Appearance	White to off-white solid	[1]
Purity	Typically ≥95%	[1]
Storage	-20°C	[1]

Application in Oligonucleotide Synthesis

Bz-rC phosphoramidite is a fundamental component in the phosphoramidite method for RNA synthesis. This method allows for the creation of custom RNA sequences with high precision. The synthesized oligonucleotides have diverse applications, including:

- **RNA interference (RNAi):** Small interfering RNAs (siRNAs) synthesized with **Bz-rC phosphoramidite** can be used to silence specific genes, providing a powerful tool for functional genomics and therapeutic development.
- **Antisense Technology:** Antisense oligonucleotides can be designed to bind to specific messenger RNA (mRNA) molecules, inhibiting the translation of disease-causing proteins.
- **Aptamers:** These are oligonucleotides that can bind to specific target molecules, including proteins and small molecules, with high affinity and specificity, making them useful in diagnostics and therapeutics.
- **Ribozymes:** RNA molecules with catalytic activity can be synthesized for various research and therapeutic purposes.

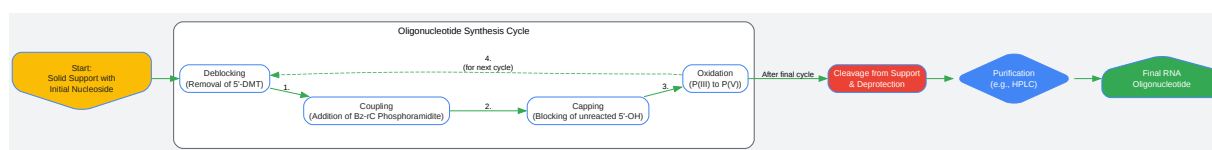
The burgeoning field of nucleic acid therapeutics, including gene therapy, ASOs, siRNA, and mRNA vaccines, heavily relies on the availability of high-purity phosphoramidites like Bz-rC.[2]

Experimental Protocols

The following section outlines the key steps in the solid-phase synthesis of RNA using **Bz-rC phosphoramidite** with 2'-O-TBDMS protection.

Solid Support and Synthesis Cycle

The synthesis begins with a nucleoside attached to a solid support, typically controlled pore glass (CPG). The oligonucleotide is then elongated in a cyclical process.



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Fig 1. Automated RNA Synthesis Workflow.

Detailed Methodologies

- **Deblocking:** The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.
- **Coupling:** The **Bz-rC phosphoramidite** is activated by an activating agent, such as 5-ethylthio-1H-tetrazole or 5-benzylmercapto-1H-tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[3] The use of more potent activators is preferred for the sterically hindered 2'-O-TBDMS protected phosphoramidites to achieve high coupling efficiencies.[3]
- **Capping:** Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically a mixture of acetic anhydride and 1-methylimidazole. This prevents the formation of deletion mutants (sequences missing a nucleotide) in the final product.

- **Oxidation:** The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, commonly an iodine solution in the presence of water and pyridine.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

- **Cleavage from Support and Removal of Phosphate and Base Protecting Groups:** The solid support is treated with a solution of aqueous ammonia and ethanol.^[4] This step cleaves the succinyl linker, releasing the oligonucleotide from the support, and also removes the cyanoethyl protecting groups from the phosphate backbone and the benzoyl protecting groups from the cytidine bases.
- **Removal of 2'-O-TBDMS Protecting Group:** The TBDMS groups on the 2'-hydroxyls are removed by treatment with a fluoride reagent, such as triethylamine tris(hydrofluoride).^[5]

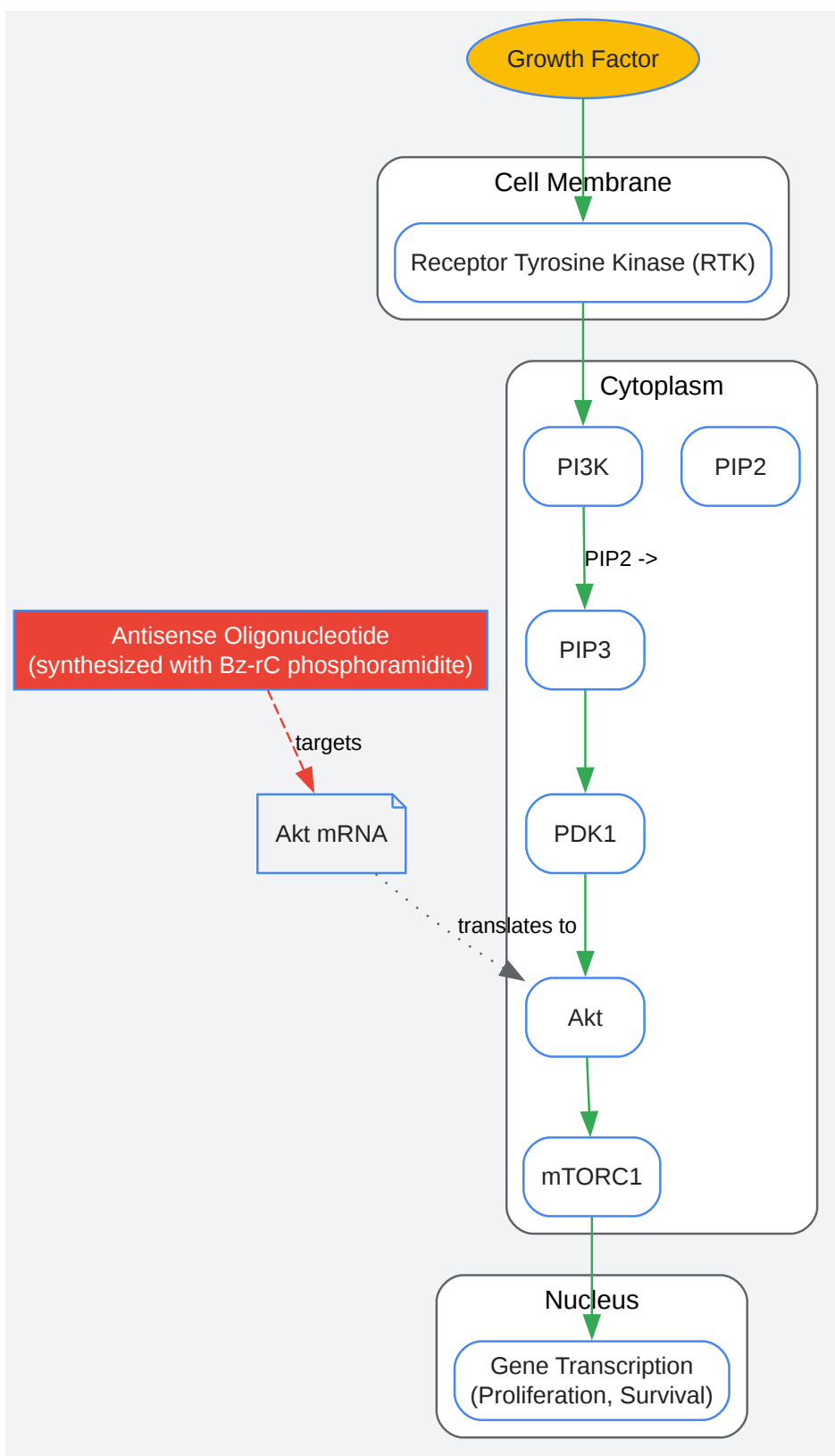
Purification

The crude RNA oligonucleotide is then purified to remove any truncated sequences or byproducts. High-performance liquid chromatography (HPLC) is a common method for purification, often using anion-exchange or reversed-phase columns.^{[5][6]}

Signaling Pathways and Therapeutic Relevance

Oligonucleotides synthesized using **Bz-rC phosphoramidite** are instrumental in modulating gene expression, which in turn affects various cellular signaling pathways. A significant area of application is in cancer therapy, where these oligonucleotides can target signaling pathways that are aberrantly activated.

For instance, antisense oligonucleotides or siRNAs can be designed to target components of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers and plays a crucial role in cell growth, proliferation, and survival.



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Fig 2. Targeting the PI3K/Akt Pathway with Oligonucleotides.

In the diagram above, an antisense oligonucleotide or siRNA designed to target the mRNA of Akt would inhibit its translation. This would block the downstream signaling cascade, ultimately leading to a reduction in cell proliferation and survival, a desirable outcome in cancer therapy. The precise synthesis of such therapeutic oligonucleotides is made possible by high-quality reagents like **Bz-rC phosphoramidite**.

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